p-Iodoclonidine hydrochloride

Autoradiography Receptor Mapping Neuroscience

p-Iodoclonidine hydrochloride is a synthetic, high-affinity alpha-2 adrenergic receptor (α2-AR) partial agonist, structurally derived from clonidine via iodine substitution at the para position of the phenyl ring. This modification confers distinct physicochemical properties that enable its primary utility as a radioligand probe, specifically in its [125I]-labeled form, for the identification, characterization, and quantitative mapping of α2-AR subtypes in tissue sections and membrane preparations.

Molecular Formula C9H9Cl3IN3
Molecular Weight 392.4 g/mol
CAS No. 108294-57-1
Cat. No. B051112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Iodoclonidine hydrochloride
CAS108294-57-1
SynonymsN-(2,6-Dichloro-4-iodophenyl)-4,5-dihydro-1H-Imidazol-2-amine Hydrochloride
Molecular FormulaC9H9Cl3IN3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl
InChIInChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H
InChIKeyULCGXOSKNHMYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility58.9 [ug/mL]

p-Iodoclonidine Hydrochloride (CAS 108294-57-1): Alpha-2 Adrenergic Radioligand for Receptor Mapping and Functional Assays


p-Iodoclonidine hydrochloride is a synthetic, high-affinity alpha-2 adrenergic receptor (α2-AR) partial agonist, structurally derived from clonidine via iodine substitution at the para position of the phenyl ring [1]. This modification confers distinct physicochemical properties that enable its primary utility as a radioligand probe, specifically in its [125I]-labeled form, for the identification, characterization, and quantitative mapping of α2-AR subtypes in tissue sections and membrane preparations [2]. Beyond its binding properties, it exhibits a unique functional profile characterized by avid receptor binding (Ki = 1.0 nM) with minimal adenylate cyclase inhibition, distinguishing its pharmacological signature from both full agonists and other partial agonists in this class [3].

p-Iodoclonidine HCl (CAS 108294-57-1) Procurement Risk: Why Radiolabeled and Functional Properties Preclude Simple Interchange with Other α2-AR Ligands


The interchange of p-iodoclonidine with other α2-AR ligands, such as clonidine or p-aminoclonidine, is precluded by quantifiable differences in binding site recognition, functional efficacy, and specific radiolabeling utility. For instance, in a direct comparative autoradiography study, [125I]p-iodoclonidine demonstrated approximately two-fold higher binding density and was about 10 times more potent at labeling heterogeneous α2B/α2C receptor populations compared to [3H]p-aminoclonidine [1]. Furthermore, its partial agonist profile, characterized by a stark disconnect between high-affinity binding (Ki = 1.0 nM) and minimal adenylate cyclase inhibition, differs fundamentally from the functional signaling induced by full agonists like UK-14,304 [2]. These distinctions underscore that experimental outcomes—whether in receptor autoradiography, binding assays, or functional studies—are critically dependent on the specific ligand's intrinsic properties, and generic substitution will invalidate quantitative comparisons and alter pharmacological conclusions.

p-Iodoclonidine HCl (CAS 108294-57-1) Head-to-Head Quantitative Differentiation from α2-Adrenergic Analogs


Autoradiographic Binding Density: [125I]PIC vs. [3H]PAC in Brain Tissue Sections

In a direct comparative autoradiography study of rat brain, the binding density of [125I]p-iodoclonidine ([125I]PIC) was found to be two-fold higher than that of [3H]para-aminoclonidine ([3H]PAC) across numerous brain regions, with an even greater disparity in specific areas such as the dentate gyrus, stria terminalis, and cerebellar granular layer [1]. This quantitative difference in labeling density is a critical factor for signal detection, especially in small tissue samples or regions with low receptor expression [1].

Autoradiography Receptor Mapping Neuroscience

Binding Affinity for α2B/α2C Adrenergic Receptor Subtypes: p-Iodoclonidine vs. p-Aminoclonidine

The potency of p-iodoclonidine for binding to the heterogeneous receptor population labeled by ARC-239 (α2B and α2C adrenergic receptor subtypes) is about 10 times greater than that of p-aminoclonidine [1]. This was demonstrated in brain tissue binding studies where [125I]p-iodoclonidine showed a 10-fold higher affinity for these receptor subtypes compared to [3H]p-aminoclonidine, which exhibited selectivity primarily for the α2A subtype [1].

Receptor Pharmacology α2-AR Subtypes Binding Assays

Functional Potency in Vascular Relaxation: Rank Order of α2-AR Agonists

In an in vitro model of pig epicardial coronary arteries, the rank order of potency for agonists inducing endothelium-dependent vascular relaxation was established as p-iodoclonidine > clonidine > UK-14,304 > guanabenz > epinephrine > norepinephrine [1]. This demonstrates that p-iodoclonidine is more potent than the prototypical α2-AR agonist clonidine and the full agonist UK-14,304 (bromoxidine) in this specific functional assay [1].

Vascular Pharmacology Endothelial Function α2-AR Agonists

Functional Selectivity: Binding Affinity vs. Adenylate Cyclase Inhibition

p-Iodoclonidine exhibits a pronounced functional selectivity, binding with high affinity to α2-ARs (Ki = 1.0 nM for competition against [3H]bromoxidine) but having minimal agonist activity in inhibiting adenylate cyclase in platelet membranes [1]. This contrasts with full agonists like UK-14,304, which robustly inhibit adenylate cyclase [2]. For comparison, clonidine also binds with high affinity (Ki values in the low nanomolar range) but exhibits significant agonist activity at α2-ARs [3].

Functional Selectivity Partial Agonism Signal Transduction

Radioligand Binding Kinetics and Affinity: [125I]PIC in Human Platelet Membranes

The radiolabeled form, [125I]p-iodoclonidine ([125I]PIC), binds rapidly and reversibly to human platelet membranes with a first-order association rate constant (kon) of 8.0 ± 2.7 × 10⁶ M⁻¹ sec⁻¹ and a dissociation rate constant (koff) of 2.0 ± 0.8 × 10⁻³ sec⁻¹ [1]. Scatchard analysis of specific binding yielded a linear plot with a dissociation constant (Kd) of 1.2 ± 0.1 nM, indicating binding to a single class of high-affinity sites [1]. This Kd value is comparable to the Ki of 1.0 nM determined from competition binding studies, confirming its high affinity [1].

Radioligand Binding Kinetics α2-AR

Platelet Aggregation: Potentiation of ADP-Induced vs. Inhibition of Epinephrine-Induced Aggregation

p-Iodoclonidine demonstrates opposing functional effects on human platelet aggregation depending on the stimulus. It potentiates platelet aggregation induced by ADP with an EC50 of 1.5 μM, while it inhibits epinephrine-induced platelet aggregation with an IC50 of 5.1 μM [1]. This bidirectional modulation is a hallmark of its partial agonist activity and distinguishes its functional profile from other α2-AR ligands [1].

Platelet Biology Functional Assays α2-AR

p-Iodoclonidine Hydrochloride (CAS 108294-57-1): Evidence-Based Research and Procurement Scenarios


Quantitative Autoradiography of α2-Adrenoceptor Distribution in Brain and Other Tissues

Based on direct evidence showing a two-fold higher binding density and a broader subtype recognition profile compared to [3H]p-aminoclonidine [1], [125I]p-iodoclonidine is the superior radioligand for quantitative autoradiography studies. It is particularly advantageous for mapping α2-AR distribution in brain regions with low receptor density or small tissue samples, such as the locus coeruleus [2]. Procurement should prioritize [125I]-labeled material for this application.

Functional Studies of α2-AR-Mediated Vascular Relaxation

For researchers investigating α2-AR-mediated, endothelium-dependent vascular relaxation, p-iodoclonidine offers the highest agonist potency compared to clonidine and UK-14,304 [3]. This makes it the most sensitive tool for detecting and quantifying this specific functional response in vascular ring assays. Procurement of unlabeled p-iodoclonidine hydrochloride is appropriate for these functional pharmacological studies.

Investigating Biased Signaling and Functional Selectivity at α2-Adrenoceptors

The unique functional profile of p-iodoclonidine—characterized by high-affinity binding (Ki = 1.0 nM) with minimal adenylate cyclase inhibition [4]—makes it an essential tool for studies of biased agonism at α2-ARs. It allows researchers to dissect receptor occupancy from downstream Gi-mediated signaling events, a distinction not possible with full agonists like UK-14,304 or the more efficacious partial agonist clonidine. Procurement of unlabeled p-iodoclonidine hydrochloride is recommended for these signal transduction studies.

High-Affinity Radioligand Binding Assays for α2-AR Quantification

With a well-characterized Kd of 1.2 ± 0.1 nM and favorable binding kinetics [4], [125I]p-iodoclonidine serves as a reliable and sensitive radioligand for traditional membrane binding assays. It is ideal for quantifying α2-AR density (Bmax) and affinity in various tissue preparations, including those with limited receptor expression. Procurement of the [125I]-labeled compound is essential for these quantitative binding studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Iodoclonidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.